4-(3-Methylphenyl)-3-(tetrazol-1-yl)-1-(thiophen-3-ylmethyl)azetidin-2-one
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Overview
Description
4-(3-Methylphenyl)-3-(tetrazol-1-yl)-1-(thiophen-3-ylmethyl)azetidin-2-one: is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a tetrazolyl group, and a thiophenylmethyl group attached to an azetidinone core. Its intricate structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the azetidinone core. One common approach is to react a suitable precursor with a thiophenylmethyl halide under controlled conditions. The reaction may require the use of a strong base and a catalyst to facilitate the formation of the azetidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The azetidinone ring can be reduced to form a corresponding amine.
Substitution: : The tetrazolyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, such as 3-methylphenol.
Reduction: : Amines, such as 3-methylphenylamine.
Substitution: : Substituted tetrazoles or azetidinones.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.
Medicine: : Potential use in the development of new therapeutic agents.
Industry: : Application in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylphenyl)amino-3-pyridinesulfonamide
3-Methyl-4-nitrophenol
p-Chlorocresol
Uniqueness
This compound is unique due to its combination of phenyl, tetrazolyl, and thiophenylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(3-methylphenyl)-3-(tetrazol-1-yl)-1-(thiophen-3-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-3-2-4-13(7-11)14-15(21-10-17-18-19-21)16(22)20(14)8-12-5-6-23-9-12/h2-7,9-10,14-15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOFDNAIUTUDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(C(=O)N2CC3=CSC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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